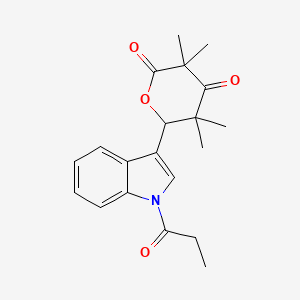![molecular formula C13H9Cl2NO2 B4082412 3-[(2,3-dichlorophenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B4082412.png)
3-[(2,3-dichlorophenyl)amino]-1-(2-furyl)-2-propen-1-one
Descripción general
Descripción
3-[(2,3-dichlorophenyl)amino]-1-(2-furyl)-2-propen-1-one, also known as DCPA, is an organic compound that belongs to the family of arylpropenones. It is a yellowish crystalline powder that is commonly used in various scientific research applications. DCPA is known for its ability to inhibit plant growth and is widely used as a herbicide.
Mecanismo De Acción
3-[(2,3-dichlorophenyl)amino]-1-(2-furyl)-2-propen-1-one inhibits plant growth by interfering with the biosynthesis of gibberellins, a class of plant hormones that regulate various aspects of plant growth and development. 3-[(2,3-dichlorophenyl)amino]-1-(2-furyl)-2-propen-1-one inhibits the activity of the enzyme 3-oxo-5α-steroid 4-dehydrogenase, which is involved in the biosynthesis of gibberellins. This results in the inhibition of cell elongation and plant growth.
Biochemical and Physiological Effects:
3-[(2,3-dichlorophenyl)amino]-1-(2-furyl)-2-propen-1-one has been shown to have various biochemical and physiological effects on plants. It inhibits the biosynthesis of gibberellins, which results in the inhibition of cell elongation and plant growth. 3-[(2,3-dichlorophenyl)amino]-1-(2-furyl)-2-propen-1-one also affects the activity of various enzymes involved in plant metabolic processes. It has been shown to increase the activity of peroxidase and decrease the activity of catalase in plants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(2,3-dichlorophenyl)amino]-1-(2-furyl)-2-propen-1-one has several advantages as a herbicide and research tool. It is highly effective in inhibiting plant growth and is relatively easy to synthesize. 3-[(2,3-dichlorophenyl)amino]-1-(2-furyl)-2-propen-1-one is also stable under a wide range of conditions and can be stored for long periods without degradation. However, 3-[(2,3-dichlorophenyl)amino]-1-(2-furyl)-2-propen-1-one has some limitations as a research tool. It is toxic to animals and humans and requires careful handling to avoid exposure. 3-[(2,3-dichlorophenyl)amino]-1-(2-furyl)-2-propen-1-one also has limited solubility in water, which can make it difficult to use in some experimental settings.
Direcciones Futuras
There are several future directions for the research on 3-[(2,3-dichlorophenyl)amino]-1-(2-furyl)-2-propen-1-one. One possible direction is the development of new herbicides based on the structure of 3-[(2,3-dichlorophenyl)amino]-1-(2-furyl)-2-propen-1-one. Another direction is the study of the mechanism of action of 3-[(2,3-dichlorophenyl)amino]-1-(2-furyl)-2-propen-1-one and its effects on plant metabolic processes. 3-[(2,3-dichlorophenyl)amino]-1-(2-furyl)-2-propen-1-one has also been shown to have potential as an antitumor agent and could be investigated further in this context. Additionally, the environmental impact of 3-[(2,3-dichlorophenyl)amino]-1-(2-furyl)-2-propen-1-one and its degradation products could be studied to better understand its potential risks and benefits.
Aplicaciones Científicas De Investigación
3-[(2,3-dichlorophenyl)amino]-1-(2-furyl)-2-propen-1-one is widely used in various scientific research applications, including plant physiology, biochemistry, and molecular biology. It is commonly used as a herbicide to inhibit plant growth and is also used in the study of photosynthesis and other plant metabolic processes. 3-[(2,3-dichlorophenyl)amino]-1-(2-furyl)-2-propen-1-one has also been used in the synthesis of various organic compounds and is a valuable intermediate in the production of pharmaceuticals and agrochemicals.
Propiedades
IUPAC Name |
(E)-3-(2,3-dichloroanilino)-1-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-9-3-1-4-10(13(9)15)16-7-6-11(17)12-5-2-8-18-12/h1-8,16H/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOTUUCWLATFSL-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC=CC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N/C=C/C(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2,3-dichloroanilino)-1-(furan-2-yl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]azepane](/img/structure/B4082343.png)
![methyl 6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-oxo-3-chromanecarboxylate](/img/structure/B4082350.png)
![3-[(4-methylphenyl)amino]-1-(4-nitrophenyl)-3-phenyl-1-propanone hydrochloride](/img/structure/B4082359.png)
![ethyl 1-{[(4-fluorophenyl)amino]carbonothioyl}-3-piperidinecarboxylate](/img/structure/B4082360.png)



![N-(4-fluorophenyl)-1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinamine](/img/structure/B4082397.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)acetamide](/img/structure/B4082404.png)

![2-Diethylamino-N-[4'-(2-diethylamino-acetylamino)-3,3'-dimethoxy-biphenyl-4-yl]-acetamide](/img/structure/B4082417.png)
![2-mercapto-8,8-dimethyl-5-(3-pyridinyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B4082430.png)
![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B4082438.png)
